molecular formula C15H19N3O4 B2894632 3-[(2-CYANOPHENYL)CARBAMOYL]-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID CAS No. 1048005-56-6

3-[(2-CYANOPHENYL)CARBAMOYL]-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID

Cat. No.: B2894632
CAS No.: 1048005-56-6
M. Wt: 305.334
InChI Key: ASKALHYUJKUITJ-UHFFFAOYSA-N
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Description

3-[(2-Cyanophenyl)carbamoyl]-2-[(3-methoxypropyl)amino]propanoic acid is a synthetic organic compound of interest in chemical and pharmaceutical research. The structure features a propanoic acid backbone substituted with a 2-cyanophenyl carbamoyl group and a 3-methoxypropyl amino group, suggesting potential as a building block or intermediate in medicinal chemistry. While the specific biological activity and research applications for this exact molecule are not currently detailed in the literature, its core structure is analogous to other 3-(substituted-phenyl)propanoic acid derivatives that have been explored as potent and selective receptor antagonists in drug discovery programs . Researchers may investigate its utility in developing new pharmacological tools or its mechanism of action in various biological assays. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-(2-cyanoanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-22-8-4-7-17-13(15(20)21)9-14(19)18-12-6-3-2-5-11(12)10-16/h2-3,5-6,13,17H,4,7-9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKALHYUJKUITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-CYANOPHENYL)CARBAMOYL]-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyanophenyl Intermediate: The initial step involves the nitration of a phenyl ring to introduce a cyano group. This can be achieved using nitrating agents such as sodium cyanide under controlled conditions.

    Introduction of the Methoxypropyl Group: The next step involves the alkylation of the intermediate with a methoxypropyl halide in the presence of a base such as potassium carbonate.

    Formation of the Oxobutanoic Acid Moiety: The final step involves the condensation of the intermediate with a suitable oxobutanoic acid derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-[(2-CYANOPHENYL)CARBAMOYL]-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-CYANOPHENYL)CARBAMOYL]-2-[(3-METHOXYPROPYL)AMINO]PROPANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the cyano and methoxypropyl groups can influence its binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Structural and Functional Analysis Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Evidence Sources
Target Compound 2-cyanophenyl carbamoyl, 3-methoxypropyl ~310–350 (estimated) Potential enzyme inhibition N/A
(2S)-2-Amino-3-(3-cyanophenyl)propanoic acid 3-cyanophenyl 190.2 High solubility, simple structure
3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid Sulfonamide, 4-methylphenyl 349.4 Enhanced enzyme inhibition
(2S)-2-(3-{[Amino(imino)methyl]amino}phenyl)-3-[(R)-hydroxyphosphoryl]propanoic acid Phosphoryl, benzyloxycarbonyl 623.6 Metal ion interaction, low bioavailability
2-[(Cyclopropylcarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid Indole, cyclopropylcarbonyl 272.3 Serotonin receptor affinity

Research Findings and Implications

  • Bioavailability : Bulky groups (e.g., benzyloxycarbonyl in ) reduce bioavailability, whereas methoxypropyl (target compound) may offer a balance between permeability and stability.
  • Enzyme Interaction : Sulfonamide-containing analogs () show stronger enzyme inhibition than carbamoyl derivatives, suggesting the target compound’s activity may be moderate unless optimized.
  • Electronic Effects: Electron-withdrawing groups (e.g., cyano, chlorine) enhance binding to electron-rich receptors but may compromise solubility .

Biological Activity

3-[(2-Cyanophenyl)carbamoyl]-2-[(3-methoxypropyl)amino]propanoic acid, also known by its chemical structure and formula, has garnered attention in various research contexts due to its potential biological activities. This compound is notable for its interactions with biological pathways, particularly in the context of cancer research and inflammation modulation.

Chemical Structure

The compound can be represented by the following chemical structure:

C14H15N3O3\text{C}_{14}\text{H}_{15}\text{N}_{3}\text{O}_{3}

This structure includes a cyanophenyl group and a methoxypropylamino moiety, which contribute to its unique biological properties.

Biological Activity Overview

Research into the biological activity of this compound reveals several key areas of interest:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation. For instance, it targets nicotinamide adenine dinucleotide (NAD+) metabolism by inhibiting nicotinamide adenine dinucleotide biosynthetic pathways, which are crucial for tumor growth and survival .
  • Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays indicate that it may induce apoptosis in tumor cells, potentially through the activation of caspase pathways .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It appears to modulate cytokine release and inhibit pro-inflammatory mediators such as TNF-alpha and IL-6, which are implicated in chronic inflammatory diseases .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent anticancer activity .
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers. Histological analysis showed reduced infiltration of immune cells in treated tissues compared to controls .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusCell Line/ModelConcentration (µM)Observed EffectReference
Anticancer ActivityMCF-71050% reduction in viability
Anticancer ActivityMDA-MB-23120Induction of apoptosis
Anti-inflammatoryMurine Model50Decreased cytokine levels
Enzyme InhibitionNAD+ biosynthesisVariesSignificant inhibition

Q & A

Q. What are the key synthetic challenges in preparing 3-[(2-cyanophenyl)carbamoyl]-2-[(3-methoxypropyl)amino]propanoic acid, and how can they be methodologically addressed?

Answer: The synthesis involves challenges such as regioselective carbamoylation, protection of reactive groups, and purification of stereoisomers.

  • Carbamoylation: The 2-cyanophenyl group requires careful coupling to avoid side reactions. Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions to activate the carboxylic acid intermediate .
  • Amino Group Protection: The 3-methoxypropylamine moiety may require Fmoc or Boc protection during synthesis to prevent unwanted side reactions. Deprotection with TFA or piperidine can be employed post-coupling .
  • Purification: Reverse-phase HPLC or column chromatography with gradients of acetonitrile/water (0.1% TFA) is recommended to isolate stereoisomers and remove unreacted intermediates .

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Identify protons on the 2-cyanophenyl ring (δ 7.5–8.0 ppm) and methoxypropyl chain (δ 3.3–3.5 ppm for OCH3). Coupling constants (e.g., J values) confirm stereochemistry at the α-carbon .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign connectivity between the carbamoyl and amino groups .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., ESI+ mode) and fragmentation patterns to validate the backbone .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different in vitro assays?

Answer: Conflicting bioactivity data often arise from assay conditions, solubility, or stereochemical impurities.

  • Solubility Optimization: Use DMSO stock solutions (≤10 mM) and verify solubility in assay buffers via dynamic light scattering to prevent aggregation .
  • Stereochemical Purity: Employ chiral HPLC (e.g., Chiralpak IA column) to confirm enantiomeric excess (>98%) and rule out inactive isomers .
  • Control Experiments: Include positive/negative controls (e.g., known inhibitors) and assess off-target effects using kinase profiling panels .

Q. What computational strategies are recommended to predict the compound’s interaction with target enzymes (e.g., kinases or proteases)?

Answer:

  • Molecular Docking (AutoDock Vina): Model the compound into active sites using crystal structures (e.g., PDB: 33Z) to prioritize targets .
  • MD Simulations (GROMACS): Simulate binding stability over 100 ns to evaluate hydrogen bonding with catalytic residues (e.g., Asp189 in trypsin-like proteases) .
  • QSAR Models: Train models on analogs (e.g., nitrophenyl-carbamoyl derivatives) to predict IC50 values and optimize substituents .

Q. How should researchers design experiments to assess the compound’s metabolic stability in hepatic microsomes?

Answer:

  • Incubation Conditions: Use human liver microsomes (0.5 mg/mL) with NADPH regeneration system at 37°C. Sample at 0, 15, 30, and 60 min .
  • LC-MS/MS Analysis: Quantify parent compound loss and identify metabolites via precursor ion scanning (e.g., m/z shifts indicating hydroxylation or demethylation) .
  • Data Interpretation: Calculate intrinsic clearance (CLint) and compare to reference compounds (e.g., verapamil) to rank metabolic stability .

Data Contradiction Analysis

Q. How can conflicting results in enzyme inhibition assays (e.g., IC50 variability) be systematically addressed?

Answer:

  • Assay Reproducibility: Standardize protocols (e.g., ATP concentration in kinase assays) across labs and use internal controls .
  • Potency vs. Selectivity: Profile the compound against related enzymes (e.g., serine vs. cysteine proteases) to rule out cross-reactivity .
  • Data Normalization: Express IC50 values relative to a reference inhibitor (e.g., staurosporine for kinases) to minimize plate-to-plate variability .

Methodological Resources

  • Structural Data: Refer to PDB entry 33Z for analogous phosphonate-containing propanoic acid inhibitors .
  • Synthetic Protocols: Optimize carbamoylation using protocols from and .
  • Analytical Standards: Cross-validate purity and stereochemistry using methods in and .

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